Quinoxaline-6-carboxamide
Overview
Description
Quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a pyrazine ring, with a carboxamide group attached at the 6th position.
Mechanism of Action
Target of Action
Quinoxaline-6-carboxamide is a nitrogen-containing heterocyclic compound . It has been found to have a broad spectrum of applications in the fields of medicine, pharmacology, and pharmaceutics . The primary targets of this compound are various receptors, targets, or microorganisms .
Mode of Action
The compound interacts with its targets, leading to various changes. For instance, the compound 3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide 1,4-di-N-oxide showed significant inhibition activity against S. pneumonia (bacterial strain) and Aspergillus fumigatus (fungal strain) .
Biochemical Pathways
It’s known that quinoxaline derivatives can affect a wide range of biological activities, such as anti-cancer, anti-proliferative, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht 3 receptor antagonist, and anti-amoebiasis activity .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its broad-spectrum applications. For instance, it has shown significant inhibition activity against certain bacterial and fungal strains . Moreover, various quinoxaline compounds have been analyzed for their potential as novel therapeutic agents against a wide variety of diseases .
Action Environment
It’s known that the therapeutic potential and biomedical applications of quinoxalines can be enhanced by incorporating other groups into their chemical framework .
Biochemical Analysis
Biochemical Properties
Quinoxaline-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, such as DNA topoisomerase . This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential candidate for anticancer therapies. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis (programmed cell death) by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, this compound can inhibit the activity of DNA topoisomerase by binding to its active site, preventing the enzyme from unwinding DNA strands during replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important considerations for the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing significant toxicity . These findings highlight the importance of optimizing dosage regimens for the safe and effective use of this compound in animal studies and potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes involved in energy production and biosynthesis . For example, this compound has been shown to inhibit the activity of enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, this compound can influence the levels of metabolites, such as ATP and NADH, which are critical for cellular function and survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its activity and function . For instance, this compound can be transported into cells via specific membrane transporters, allowing it to reach its intracellular targets . Additionally, binding proteins can sequester this compound in certain cellular compartments, affecting its availability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with DNA and nuclear proteins to exert its effects on gene expression and DNA replication . Additionally, this compound can be targeted to mitochondria, affecting mitochondrial function and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoxaline-6-carboxamide can be synthesized through various methodsThe reaction typically occurs under mild conditions, often using a catalyst such as zinc triflate in acetonitrile at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. One approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign catalysts, are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
Quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline-6-carboxylic acid, quinoxaline-6-amine, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
Quinoxaline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents for various diseases, including cancer, bacterial infections, and inflammatory conditions.
Comparison with Similar Compounds
Quinoxaline-6-carboxamide can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as a growth promoter in animal feed.
Echinomycin: An antibiotic with antitumor properties.
Levomycin: Known for its antibacterial activity.
Carbadox: Used in veterinary medicine as an antimicrobial agent.
What sets this compound apart is its versatility and the broad spectrum of biological activities it exhibits. Its unique structure allows for various modifications, leading to derivatives with diverse pharmacological properties .
Properties
IUPAC Name |
quinoxaline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-9(13)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPQPLAZICCCNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459749 | |
Record name | Quinoxaline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
457882-95-0 | |
Record name | Quinoxaline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30459749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Quinoxaline nucleus in medicinal chemistry, and how does this relate to Quinoxaline-6-carboxamide derivatives?
A: Quinoxaline is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. This is due to its unique structure, consisting of a benzene ring fused with a pyrazine ring. This structure allows for diverse substitutions and modifications, leading to a variety of pharmacological profiles. []
Q2: What structural features of this compound derivatives contribute to their antibacterial activity?
A2: While specific structure-activity relationship (SAR) studies for all this compound derivatives are limited within the provided research, some insights can be drawn:
- Carboxamide group at the 6th position: This appears to be crucial for the observed antibacterial activity. [] Further modifications to this group could potentially influence potency and selectivity.
- Substitutions on the Quinoxaline ring: Different substituents on the Quinoxaline core structure, particularly at positions 2 and 3, are likely to impact the interactions with bacterial targets and influence the overall antibacterial profile. []
Q3: Beyond antibacterial activity, have this compound derivatives shown potential for other therapeutic applications?
A: Yes, research indicates potential beyond antibacterial activity. Notably, a series of 7-oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamide derivatives, structurally related to Quinoxaline-6-carboxamides, have demonstrated potent and selective agonist activity towards the cannabinoid CB2 receptor. [] This finding suggests potential therapeutic applications for these compounds in managing pain and inflammation.
Q4: What analytical techniques are commonly employed to characterize and study this compound derivatives?
A4: Researchers utilize various analytical techniques to characterize and study this compound derivatives. These include:
- Spectroscopic methods: Infrared (IR) spectroscopy, Mass spectrometry, and 1H Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for structural confirmation and identification. []
- In vitro assays: Antibacterial activity is assessed using standard methods like minimum inhibitory concentration (MIC) determination against different bacterial strains. []
- Cell-based assays: For exploring other therapeutic applications, like CB2 receptor agonism, researchers employ cell-based assays to assess functional activity and downstream signaling pathways. []
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